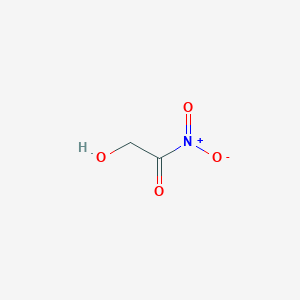

2-Hydroxy-1-nitroethan-1-one

Description

Contextualization of 2-Hydroxy-1-nitroethan-1-one within the Class of α-Functionalized Ketones

This compound is classified as an α-functionalized ketone. This class of compounds is characterized by a ketone functional group with a substituent at the adjacent carbon atom (the α-carbon). In this specific molecule, the α-carbon is bonded to a hydroxyl group, making it an α-hydroxy ketone. Furthermore, the carbonyl group is directly attached to a nitro group, which also places it in the category of α-nitro ketones.

α-Functionalized ketones are highly valuable intermediates in organic synthesis due to the diverse reactivity imparted by the substituent at the α-position. researchgate.netchemspider.com The presence of both a hydroxyl and a nitro group in this compound suggests a rich and complex chemical profile, offering multiple sites for synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C2H3NO4 | chemspider.comnih.gov |

| Molecular Weight | 105.05 g/mol | nih.gov |

| CAS Number | 89574-89-0 | chembk.comechemi.comnih.gov |

| IUPAC Name | 2-hydroxy-1-nitroethanone | chemspider.comnih.gov |

| XLogP3 | -0.7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Significance of Nitro- and Hydroxyl-Containing Organic Molecules in Advanced Organic Synthesis

The presence of both nitro and hydroxyl groups in a single molecule like this compound is of considerable interest to synthetic chemists.

The nitro group is a powerful electron-withdrawing group, which significantly influences the reactivity of adjacent atoms. The acidity of the α-hydrogen in nitroalkanes is a key feature, facilitating carbon-carbon bond formation through reactions like the Henry (nitroaldol) reaction. wikipedia.org The nitro group itself is a versatile functional handle that can be transformed into a variety of other functional groups, most notably amines through reduction. wikipedia.org This versatility makes nitro compounds crucial intermediates in the synthesis of complex molecules, including pharmaceuticals.

The hydroxyl group is another cornerstone of organic synthesis. Its polarity allows for the formation of hydrogen bonds, influencing the solubility and physical properties of molecules. lookchem.com The hydroxyl group can be readily converted into other functional groups such as ethers, esters, and halides. rsc.org In the context of α-hydroxy ketones, the hydroxyl group can participate in various rearrangements and can direct the stereochemical outcome of reactions at the adjacent carbonyl group. lookchem.comacs.org The ability to protect and deprotect hydroxyl groups is a fundamental strategy in multistep organic synthesis, allowing for selective reactions at other parts of a molecule.

The combination of these two functional groups in this compound suggests its potential as a versatile building block, capable of undergoing a wide range of chemical transformations to construct more complex molecular architectures.

Overview of Research Trends in Related α-Nitro Ketones and α-Hydroxy Ketones

While specific research on this compound is limited, the broader classes of α-nitro ketones and α-hydroxy ketones are areas of active investigation.

α-Nitro Ketones are valuable synthetic intermediates. nih.govorganic-chemistry.org Research in this area often focuses on their preparation and subsequent transformations. A common synthetic route involves the oxidation of β-nitro alcohols, which are themselves products of the Henry reaction. nih.govpsu.edu The development of efficient and selective oxidation methods is a key research objective. nih.govpsu.edu Once formed, α-nitro ketones can be used in the synthesis of various heterocyclic compounds and other functionalized molecules. organic-chemistry.org

α-Hydroxy Ketones , also known as acyloins, are important structural motifs found in many natural products and biologically active compounds. acs.org Consequently, numerous synthetic methods for their preparation have been developed. These include the oxidation of alkenes, the hydroxylation of enolates, and biocatalytic approaches. rsc.orgacs.orgrsc.org A significant area of research is the development of asymmetric syntheses of α-hydroxy ketones to produce enantiomerically pure compounds, which is crucial for the pharmaceutical industry. acs.org The rearrangement reactions of α-hydroxy ketones are also a subject of ongoing study, providing pathways to other valuable molecular structures. lookchem.com

The study of these related classes of compounds provides a framework for understanding the potential reactivity and synthetic utility of this compound. Future research may focus on the development of efficient synthetic routes to this compound and the exploration of its unique reactivity arising from the interplay of its three functional groups.

Table 2: Comparison of Related Functionalized Ketones

| Compound Class | Key Synthetic Precursor(s) | Common Transformations | Research Focus |

| α-Nitro Ketones | β-Nitro alcohols | Reduction of nitro group, heterocycle synthesis | Efficient oxidation methods, novel synthetic applications nih.govorganic-chemistry.orgpsu.edu |

| α-Hydroxy Ketones | Alkenes, enolates, 1,2-diols | Oxidation, reduction, rearrangement reactions | Asymmetric synthesis, biocatalysis, natural product synthesis rsc.orgacs.orgrsc.org |

This table is interactive. Users can compare the characteristics of the two related ketone classes.

Properties

CAS No. |

89574-89-0 |

|---|---|

Molecular Formula |

C2H3NO4 |

Molecular Weight |

105.05 g/mol |

IUPAC Name |

2-hydroxy-1-nitroethanone |

InChI |

InChI=1S/C2H3NO4/c4-1-2(5)3(6)7/h4H,1H2 |

InChI Key |

QPNYDWGJPCXKFG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)[N+](=O)[O-])O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Hydroxy 1 Nitroethan 1 One

Reactivity Governed by the Nitro Group

The nitro group is a versatile functional group known for its diverse reactivity. In the context of 2-Hydroxy-1-nitroethan-1-one, it governs several key transformation pathways.

Formation and Chemical Behavior of the Nitronate Anion

Nitro compounds that possess an α-hydrogen can tautomerize to their aci-nitro form, also known as nitronic acid. wikipedia.org Subsequent deprotonation under basic conditions yields a nitronate anion. wikipedia.org This anion is a key reactive intermediate in several important carbon-carbon bond-forming reactions. wikipedia.org

The nitronate anion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atoms of the nitro group. wikipedia.org While nitronates typically react with electrophiles, such as alkyl halides, predominantly on the oxygen atom, selective C-alkylation can be challenging. scispace.com However, radical reactions involving nitronate anions provide a pathway for exclusive C-alkylation. scispace.com For instance, the oxidation of nitronate anions with cerium(IV) ammonium (B1175870) nitrate (B79036) generates α-nitroalkyl radicals that can add to electron-rich olefins, like silyl (B83357) enol ethers, to form new carbon-carbon bonds. scispace.com

Key Reactions Involving Nitronate Intermediates:

Henry Reaction: A base-catalyzed reaction between a nitroalkane and an aldehyde or ketone. wikipedia.org

Nef Reaction: The hydrolysis of a nitronate salt to form a ketone or aldehyde and nitrous oxide. wikipedia.org

Michael Addition: The conjugate addition of the nitronate anion to α,β-unsaturated carbonyl compounds.

Participation in Cycloaddition Reactions, particularly 1,3-Dipolar Cycloadditions

Nitronates are classified as 1,3-dipoles of the allyl type, meaning they are three-atom, four-π-electron systems. chesci.commdpi.com This electronic structure allows them to readily participate in [3+2] cycloaddition reactions with various dipolarophiles (2π systems), such as alkenes and alkynes, to form five-membered heterocyclic rings. chesci.comqu.edu.sa This type of reaction, specifically the nitrone-olefin 1,3-dipolar cycloaddition, is a powerful tool in organic synthesis as it can create up to three new contiguous stereocenters in a single step. chem-station.com

The reaction is a concerted pericyclic process, similar to the Diels-Alder reaction, and proceeds suprafacially on both the 1,3-dipole and the dipolarophile. chesci.com α-Nitroketones can react with alkenes and alkynes in the presence of an acid like p-TsOH to synthesize dihydroisoxazoles. researchgate.net

Reduction Reactions of the Nitro Moiety to Amines or Other Nitrogenous Compounds

The nitro group can be reduced to various other nitrogen-containing functional groups, most commonly an amine. The choice of reducing agent and reaction conditions determines the final product.

Catalytic hydrogenation is a common and effective method for reducing both aliphatic and aromatic nitro groups to primary amines. commonorganicchemistry.com Reagents like palladium on carbon (Pd/C) or Raney nickel are frequently employed. commonorganicchemistry.comwikipedia.org However, these catalysts can also reduce other functional groups, so chemoselectivity can be a concern. commonorganicchemistry.com

For more selective reductions, especially in the presence of sensitive groups like a ketone, milder reagents are necessary. Metal-based reductions under acidic conditions, such as with iron or zinc in acetic acid, provide a mild route to amines. commonorganicchemistry.comwikipedia.org Tin(II) chloride is another reagent that can achieve this transformation mildly. wikipedia.org Lithium aluminum hydride (LiAlH4) is effective for reducing aliphatic nitro compounds to amines but tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Condition | Product | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | Amine | Highly effective but can reduce other functional groups. commonorganicchemistry.com |

| H₂, Raney Nickel | Amine | Can be used when dehalogenation is a concern. commonorganicchemistry.comwikipedia.org |

| Fe, Acid (e.g., Acetic Acid) | Amine | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.comwikipedia.org |

| Zn, Acid (e.g., Acetic Acid) | Amine | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.com |

| Tin(II) chloride (SnCl₂) | Amine | Mild method, tolerant of other functional groups. wikipedia.org |

| Diborane (B₂H₆) | Hydroxylamine (B1172632) | Specific for the formation of hydroxylamines from aliphatic nitro compounds. wikipedia.org |

| Zinc dust, NH₄Cl | Hydroxylamine | Alternative method for hydroxylamine synthesis. wikipedia.org |

Reactivity Governed by the Carbonyl Group

The carbonyl group in this compound is an electrophilic center, susceptible to attack by nucleophiles. Its reactivity is significantly enhanced by the adjacent, strongly electron-withdrawing nitro group, which increases the partial positive charge on the carbonyl carbon. pearson.commasterorganicchemistry.com

Nucleophilic Additions to the Ketone Carbonyl

The fundamental reaction of a ketone is the nucleophilic addition to the carbonyl carbon. masterorganicchemistry.comksu.edu.sa This reaction transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The presence of the α-nitro group makes the carbonyl carbon in this compound particularly electrophilic and thus more reactive towards nucleophiles compared to simple ketones. masterorganicchemistry.comlibretexts.org

A wide array of nucleophiles, both negatively charged (e.g., organometallics, hydrides, cyanide) and neutral (e.g., water, alcohols, amines), can add to the carbonyl group. masterorganicchemistry.comlibretexts.org The initial addition product is a tetrahedral alkoxide, which is then typically protonated in a second step to yield an alcohol. libretexts.orglibretexts.org

Table 2: Examples of Nucleophilic Addition to Ketones

| Nucleophile | Initial Product | Final Product (after protonation) |

|---|---|---|

| Hydride (e.g., from NaBH₄) | Alkoxide | Secondary Alcohol |

| Organometallic (e.g., R-MgBr) | Alkoxide | Tertiary Alcohol |

| Cyanide (CN⁻) | Cyanohydrin Alkoxide | Cyanohydrin |

| Water (H₂O) | Hemiketal (Hydrate) | Gem-diol |

| Alcohol (R'OH) | Hemiketal | Ketal (with acid catalyst) |

| Amine (R'NH₂) | Hemiaminal | Imine (after dehydration) |

Condensation and Derivatization Reactions (e.g., Formation of Ketonitrones)

Carbonyl compounds, including ketones, undergo condensation reactions with primary amines and their derivatives. vanderbilt.edulibretexts.org These reactions typically involve nucleophilic addition to the carbonyl group followed by dehydration. libretexts.org A key example is the reaction with N-substituted hydroxylamines to form ketonitrones. organic-chemistry.orgorganic-chemistry.org

The formation of ketonitrones from ketones and hydroxylamines can be challenging due to the potential for hydroxylamine decomposition and unfavorable thermodynamics. organic-chemistry.org However, optimized thermal conditions, such as heating the reactants in tert-butanol, can facilitate the condensation to give ketonitrones in good yields. organic-chemistry.org Ketonitrones are themselves valuable synthetic intermediates, capable of acting as 1,3-dipoles in cycloaddition reactions. qu.edu.saorganic-chemistry.org

Reactivity Governed by the Hydroxyl Group

The presence of a primary hydroxyl group offers a reactive site for various derivatization reactions, enabling the modification of the molecule's properties and providing intermediates for further synthesis.

The hydroxyl group of α-hydroxy ketones can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This transformation is a standard reaction for alcohols and is often catalyzed by acids or bases. For instance, α-hydroxy ketones can be converted to α-ketoesters through various oxidative esterification methods. Similarly, the reaction with sulfonyl chlorides yields sulfonyloxy esters, which are valuable intermediates due to the excellent leaving group ability of the sulfonyloxy group.

Etherification, the conversion of the hydroxyl group to an ether, can be achieved through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide. Reductive etherification is another pathway where a carbonyl compound and an alcohol can be coupled in the presence of a reducing agent. organic-chemistry.orgnih.gov These derivatization reactions are fundamental in synthetic organic chemistry for protecting the hydroxyl group or for introducing new functionalities into the molecule. masterorganicchemistry.com

| Reaction Type | Reagent Class | Product Class | General Conditions |

|---|---|---|---|

| Esterification | Carboxylic Acid / Acid Halide / Anhydride | Ester | Acid or Base Catalysis |

| Sulfonylation | Sulfonyl Chloride | Sulfonyloxy Ester | Base (e.g., Pyridine, Triethylamine) |

| Etherification | Alkyl Halide | Ether | Base followed by Alkyl Halide (Williamson) |

| Reductive Etherification | Aldehyde/Ketone + Reductant | Ether | Catalyst (e.g., Ru, Pt), H2 or Hydrosilane organic-chemistry.orgnih.gov |

The α-hydroxy-α-nitro ketone structure is prone to dehydration (elimination of a water molecule) to form unsaturated systems, specifically nitroalkenes. This reaction is a key pathway for synthesizing these versatile chemical intermediates. wikipedia.org The dehydration of the precursor nitro alcohol can be accomplished through a two-step procedure involving acetylation of the hydroxyl group with acetic anhydride, followed by elimination promoted by a base like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Alternative one-pot methods utilize reagents like methanesulfonyl chloride (MsCl) in the presence of an organic base such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). mdpi.com These reactions typically proceed via an E2 or E1cb mechanism, where the acidity of the proton alpha to the nitro group is a key factor. The products of these eliminations are conjugated nitroalkenes, which are valuable Michael acceptors and dienophiles in reactions like the Diels-Alder cycloaddition. wikipedia.orgresearchgate.net

Intramolecular Reactions and Cyclizations: Formation of Heterocyclic Systems

The proximate placement of the nitro and carbonyl groups in α-nitro ketones facilitates intramolecular reactions, leading to the formation of various nitrogen- and oxygen-containing heterocycles. These cyclization pathways are of significant interest for the synthesis of complex molecules with potential biological activity.

α-Nitro ketones are valuable precursors for the synthesis of isoxazoles and their partially saturated analogs, isoxazolines. nih.govresearchgate.net A prominent mechanism involves the in-situ generation of a nitrile oxide intermediate from the α-nitro ketone. organic-chemistry.orgresearchgate.netrsc.org This transformation can be catalyzed by heterogeneous acid catalysts like silica (B1680970) gel-supported sodium hydrogen sulfate. organic-chemistry.org In the presence of a non-aqueous acid such as p-toluenesulfonic acid (p-TsOH), α-nitro ketones can be converted into nitrile oxides, which then undergo a 1,3-dipolar cycloaddition with a dipolarophile (an alkene or alkyne) to yield the corresponding isoxazoline (B3343090) or isoxazole (B147169) ring system. nih.gov This method is efficient for a broad scope of alkenes and alkynes. nih.gov Ketones must typically be "activated" (e.g., α-nitroketones) to react with primary nitro compounds to yield isoxazole derivatives. researchgate.netnih.gov

| Catalyst/Reagent | Dipolarophile | Product | Key Feature | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Alkenes, Alkynes | Isoxazolines, Isoxazoles | Generates nitrile oxide in situ for cycloaddition. | nih.gov |

| NaHSO4/SiO2 or Amberlyst 15 | Alkynes | 3-Acylisoxazoles | Heterogeneous catalysis, reusable catalyst. | organic-chemistry.org |

| Base (e.g., n-butylamine) | Activated Nitro Compounds | Isoxazoline derivatives | Base-catalyzed condensation pathway. | unifi.it |

Beyond isoxazoles, the reactive nature of α-hydroxy-α-nitro ketones allows for the formation of other heterocyclic systems. A notable pathway involves intramolecular reactions to form nitrones. For example, ketones bearing a 2-nitrophenyl group at the α-position, upon treatment with a base, can form an enolate that reacts intramolecularly with the nitro group to yield a nitrone. acs.orgacs.org The proposed mechanism for this transformation proceeds through an α-hydroxyketone intermediate. acs.orgacs.org Nitrones are themselves versatile 1,3-dipoles that can undergo subsequent cycloaddition reactions with olefins to produce more complex polycyclic isoxazolidines. acs.orgacs.org The synergistic reactivity of the nitro and keto groups in α-nitro ketones can also be harnessed to create other heterocycles like dihydrofurans and pyrazoles through various cascade and cycloaddition reactions. researchgate.net Furthermore, the reductive cyclization of nitro compounds is a general strategy for accessing a wide array of N-heterocycles. rsc.orgunimi.it

Tautomerism and Isomerization Phenomena in Related Hydroxy-Ketone and Nitro-Ketone Systems

The structure of this compound is subject to several equilibrium phenomena, including keto-enol and nitro-aci-nitro tautomerism, which are crucial to its reactivity.

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. masterorganicchemistry.comlibretexts.orgnews-medical.net For α-hydroxy ketones, a keto-enol tautomerism exists, where the ketone form is in equilibrium with its enol form (an alkene with an adjacent hydroxyl group). masterorganicchemistry.comlibretexts.org This equilibrium is catalyzed by both acids and bases. masterorganicchemistry.comchemistrysteps.com While the keto form is generally more thermodynamically stable and thus predominates, the enol tautomer is a key nucleophilic intermediate in many reactions. masterorganicchemistry.comlibretexts.org

Simultaneously, the α-nitro ketone functionality exhibits nitro-aci-nitro tautomerism. The hydrogen on the carbon alpha to the nitro group is acidic, allowing for its removal by a base to form a nitronate anion. Protonation of this anion on one of the oxygen atoms yields the aci-nitro form, or nitronic acid. quora.comspcmc.ac.inyoutube.com This tautomerism is analogous to the keto-enol equilibrium of carbonyls. The aci-nitro form is generally less stable than the nitro form but is a critical intermediate in reactions like the Nef reaction, where nitro compounds are converted to carbonyls. spcmc.ac.in The enolization process in α-nitro ketones, which is central to their isomerization and racemization, is dramatically influenced by the presence of the α-nitro substituent. nih.gov

| Tautomerism Type | Equilibrating Forms | Key Structural Features | Significance |

|---|---|---|---|

| Keto-Enol | Ketone ⇌ Enol | C=O (Keto) vs. C=C-OH (Enol) | Enol is a key nucleophilic intermediate. masterorganicchemistry.comlibretexts.org |

| Nitro-Aci-Nitro | Nitroalkane ⇌ Aci-nitroalkane | CH-NO2 (Nitro) vs. C=N+(O-)OH (Aci) | Aci-form is a key intermediate in the Nef reaction and other transformations. spcmc.ac.inyoutube.com |

Influence of Advanced Catalytic Systems on Reactivity and Selectivity of this compound

The reactivity and selective transformation of multifunctional molecules like this compound are highly dependent on the choice of catalytic system. The presence of both a hydroxyl and a nitro group presents a challenge in chemoselectivity, as different catalysts can favor either the reduction of the nitro group, dehydration, or other transformations. Advanced catalytic systems, including those based on supported metal nanoparticles and biocatalysts, offer pathways to control the reaction's outcome.

The catalytic hydrogenation of nitro compounds is a widely studied and industrially significant reaction. For aliphatic nitro compounds, this transformation is commonly achieved using catalysts such as palladium on carbon (Pd/C) or Raney nickel. These systems are generally effective in reducing the nitro group to an amine. However, for a molecule like this compound, the presence of the hydroxyl group introduces complexity. Depending on the catalyst and reaction conditions, side reactions such as dehydration to form a nitroalkene could occur.

Recent advancements have focused on developing highly chemoselective catalysts. For instance, gold nanoparticles supported on metal oxides like titanium dioxide (TiO₂) or iron(III) oxide (Fe₂O₃) have demonstrated remarkable efficacy in the selective hydrogenation of nitro groups in the presence of other reducible functionalities in nitroarenes. While direct studies on this compound are not prevalent, the principles of these catalytic systems can be extrapolated. The high chemoselectivity of supported gold catalysts is attributed to their ability to activate the nitro group preferentially.

Biocatalysis presents another advanced approach for the selective transformation of related compounds. For example, alcohol dehydrogenases have been utilized for the enantioselective reduction of α-nitroketones to produce chiral β-nitroalcohols. This highlights the potential for enzymatic systems to effect highly specific transformations on molecules with multiple reactive sites. While this is related to the synthesis of β-nitroalcohols, it underscores the precision that biocatalysts can offer in managing the reactivity of nitro-functionalized carbonyl compounds.

The choice of catalyst and support can significantly influence the reaction pathway. For instance, in the hydrogenation of substituted nitroarenes, the support material can affect the activity and selectivity of the catalyst. This is due to metal-support interactions that can alter the electronic properties of the metal nanoparticles and influence the adsorption of the substrate.

Given the structure of this compound, a key challenge for any catalytic system would be to achieve the selective reduction of the nitro group to an amino group, yielding 2-hydroxy-1-aminoethan-1-one, without promoting dehydration or other side reactions. The selection of the catalyst, support, solvent, and reaction conditions would be critical in directing the reaction towards the desired product.

Below is an illustrative table summarizing the potential reactivity of a generic β-hydroxy nitro compound under different catalytic conditions, based on general knowledge of nitro compound reduction.

| Catalyst System | Predominant Transformation Pathway | Potential Product(s) | Remarks |

| Pd/C, H₂ | Reduction of Nitro Group | β-Amino Alcohol | A standard catalyst for nitro group reduction. Selectivity can be influenced by reaction conditions. |

| Raney Nickel, H₂ | Reduction of Nitro Group | β-Amino Alcohol | Often used for aliphatic nitro compounds. |

| Au/TiO₂ or Au/Fe₂O₃, H₂ | Chemoselective Reduction of Nitro Group | β-Amino Alcohol | High chemoselectivity observed for nitroarenes; potential for selective reduction in the presence of other functional groups. |

| Acidic or Basic Catalysts | Dehydration | Nitroalkene | Conditions favoring elimination reactions. |

| Biocatalysts (e.g., ADHs) | Selective Reduction of Carbonyl (in precursor) | β-Nitroalcohol | Demonstrates high selectivity for specific functional groups. |

Mechanistic Investigations of Reactions Involving 2 Hydroxy 1 Nitroethan 1 One and Its Analogues

Elucidation of Reaction Pathways and Identification of Key Intermediates

The archetypal reaction pathway for the formation of β-nitro alcohols like 2-hydroxy-1-nitroethan-1-one is the Henry reaction. almacgroup.comwikipedia.org The mechanism is initiated by the deprotonation of a nitroalkane, such as nitromethane (B149229), at the α-carbon by a base. This step results in the formation of a key intermediate, a resonance-stabilized nitronate anion. wikipedia.orgsciencemadness.org Although this anion has nucleophilic character at both the carbon and the oxygen atoms of the nitro group, the observed outcome is the attack of the carbon atom on the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org

This nucleophilic addition leads to the formation of a second key intermediate, a β-nitro alkoxide. wikipedia.orgsciencemadness.org In the final step of the sequence, the β-nitro alkoxide is protonated by the conjugate acid of the base used in the initial deprotonation, yielding the final β-nitro alcohol product. wikipedia.org It is crucial to note that all steps of the Henry reaction are reversible. wikipedia.org

The general pathway can be summarized as follows:

Deprotonation: A base removes a proton from the α-carbon of the nitroalkane to form a nitronate ion.

C-C Bond Formation: The nucleophilic nitronate attacks the carbonyl carbon of the aldehyde or ketone.

Protonation: The resulting β-nitro alkoxide is protonated to give the β-nitro alcohol.

In the specific case of forming this compound, the reactants would be nitromethane and an oxidized derivative of glycolaldehyde, though it is more commonly understood as a conceptual analogue within the broader class of β-nitro alcohols. The reaction between nitromethane and formaldehyde (B43269), for instance, yields 2-nitroethanol (B1329411), a closely related analogue. redalyc.org

Further transformations of the β-nitro alcohol can occur, such as dehydration to yield nitroalkenes, oxidation to α-nitro ketones, or reduction of the nitro group to form β-amino alcohols. wikipedia.orgencyclopedia.pub The reversibility of the reaction and potential for side reactions like dehydration or epimerization present challenges in controlling selectivity. rsc.org In some cases, intermediates in related reactions, such as the oxidation of nitroalkanes, have been trapped and characterized. For example, studies on nitroalkane oxidase have provided structural evidence for intermediates like flavin-nitroalkane adducts through crystallographic and spectroscopic methods. nih.gov

Transition State Analysis for Critical Chemical Transformations

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for analyzing the transition states of reactions like the Henry reaction, offering deep insights into stereoselectivity. nih.govdiva-portal.org A transition state is a fleeting, high-energy configuration along the reaction coordinate that represents the point of no return. mit.edugithub.io Its structure determines the likelihood and stereochemical outcome of a chemical transformation. mit.edu

For the Henry reaction, theoretical calculations on model systems suggest that the reaction between a free nitronate and an aldehyde proceeds through a transition state where the nitro and carbonyl groups are oriented anti-periplanar to each other. rsc.org This arrangement minimizes dipole-dipole repulsions and leads to the formation of the anti-diastereomer as the major product. rsc.org

In catalyzed versions of the reaction, the transition state involves the catalyst, the nitronate, and the aldehyde, often in a highly organized assembly.

Organocatalysis: In reactions catalyzed by bifunctional organocatalysts like Cinchona-derived thioureas, the catalyst is proposed to activate both reactants simultaneously. The thiourea (B124793) moiety activates the aldehyde via dual hydrogen bonding, while a basic site on the catalyst (e.g., a quinuclidine (B89598) nitrogen) deprotonates the nitroalkane. rsc.orgdiva-portal.org The stereochemical outcome is dictated by the specific geometry of this ternary complex in the transition state. researchgate.net

Metal Catalysis: With chiral metal catalysts, such as those based on copper, zinc, or lanthanum, the metal center coordinates to both the nitronate and the carbonyl oxygen of the aldehyde. wikipedia.orgresearchgate.net This coordination pre-organizes the reactants into a specific orientation within the chiral ligand sphere, thereby directing the stereochemical course of the reaction. researchgate.net DFT studies on a dinuclear zinc-catalyzed Henry reaction validated a mechanism where the enantioselectivity arises from the specific binding modes of the reactants to the catalyst during the C-C bond formation step. nih.gov The energy difference between the transition states leading to the (R) and (S) products determines the enantiomeric excess of the reaction.

The table below summarizes findings from computational studies on transition states in analogous Henry reactions.

Understanding the Role of Catalysis and Reaction Conditions in Mechanistic Divergence

Catalysts and reaction conditions play a pivotal role in the Henry reaction, not only by accelerating the rate but also by directing the reaction toward different mechanistic pathways, a phenomenon known as mechanistic divergence. The choice of catalyst can determine whether the reaction stops at the β-nitro alcohol or proceeds to a dehydrated nitroalkene. mdpi.com

Base Catalysis: A wide array of bases can catalyze the Henry reaction, including inorganic bases (alkali hydroxides), alkoxides, and non-ionic organic bases (e.g., DBU, DBN). wikipedia.org The strength and steric bulk of the base can influence the reaction. Strong bases can promote the retro-Henry reaction or lead to dehydration, especially at higher temperatures. mdpi.com

Metal Catalysis: Transition metal complexes are widely used, particularly for asymmetric reactions. researchgate.netniscpr.res.in Lewis acidic metal centers (e.g., Cu(II), Zn(II), La(III)) activate the aldehyde by coordinating to the carbonyl oxygen, making it more electrophilic. mdpi.comuwindsor.ca The counter-ion or ligands associated with the metal can act as the Brønsted base to deprotonate the nitroalkane. mdpi.com The balance between the Lewis acidity of the metal and the Brønsted basicity of the associated anion can be tuned to control selectivity. For instance, a study using a chiral copper(II) complex found that a more basic counter-anion favored the formation of the nitroalkene product through subsequent dehydration, while a less basic one favored the isolation of the β-nitro alcohol. mdpi.com

Organocatalysis: Chiral organocatalysts, such as thioureas and guanidines, operate through non-covalent interactions like hydrogen bonding to activate and orient the reactants. mdpi.com These catalysts can provide high levels of stereocontrol under mild conditions. mdpi.com

Reaction Conditions: Solvent and temperature are critical variables. Polar solvents can stabilize the charged intermediates (nitronate and alkoxide), while non-polar solvents may favor aggregation of the catalyst or reactants. psu.edu Increased temperature often promotes the elimination of water from the β-nitro alcohol product to form the corresponding nitroalkene. mdpi.com

The following table illustrates how different catalytic systems can favor different products in reactions analogous to the formation of this compound.

Insights from Kinetic and Spectroscopic Studies for Mechanistic Validation

Kinetic and spectroscopic studies are essential for validating the proposed reaction mechanisms by providing direct evidence of intermediates and quantifying reaction rates.

Kinetic Studies: Measuring reaction rates under various conditions helps to determine the rate-limiting step and the roles of different species in the reaction. For the Henry reaction, studies have shown that the reaction can follow first-order kinetics with respect to the aldehyde. researchgate.net A significant kinetic isotope effect (KIE) was observed when deuterated nitromethane (CD₃NO₂) was used instead of nitromethane (CH₃NO₂), confirming that the deprotonation of the nitroalkane (C-H/C-D bond cleavage) is involved in the rate-limiting step of the reaction. mdpi.com

Spectroscopic Studies: Modern spectroscopic techniques allow for the in-situ monitoring of reactions, enabling the detection and characterization of transient intermediates. youtube.comnih.govresearchgate.net

NMR Spectroscopy: ¹H NMR spectroscopy can be used to follow the conversion of reactants to products over time, allowing for kinetic analysis. mdpi.com It has also been instrumental in identifying by-products, such as nitriles and hydroxylamines, that can form under certain Henry reaction conditions, providing a more complete picture of the reaction landscape. researchgate.net

UV-Vis Spectroscopy: Changes in the UV-Vis spectrum can signal the formation of intermediates. In studies of the related nitroalkane oxidase enzyme, UV-Vis spectroscopy was used to monitor the oxidation state of the FAD cofactor and to observe the formation of enzyme-substrate complexes and other intermediates in the catalytic cycle. nih.govosti.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates directly from the reaction solution, providing crucial evidence for proposed mechanisms. nih.govresearchgate.net

The data below from a kinetic study highlights the impact of the catalyst on the reaction rate.

Spectroscopic and Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 2-Hydroxy-1-nitroethan-1-one, both ¹H and ¹³C NMR would provide critical information for its structural and conformational assessment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. For this compound (HO-CH₂-C(O)NO₂), the following signals would be anticipated:

A signal for the protons of the methylene (B1212753) group (-CH₂-), which would likely appear as a singlet if there are no adjacent protons or could be split if coupling occurs. Its chemical shift would be influenced by the adjacent electron-withdrawing carbonyl and hydroxyl groups, placing it in the downfield region, typically around 4.0-5.0 ppm sigmaaldrich.comnih.gov.

A signal for the hydroxyl proton (-OH), which can vary in chemical shift depending on concentration, solvent, and temperature due to hydrogen bonding. This peak is often broad and can appear over a wide range, from approximately 2.0 to 5.0 ppm or even further downfield sigmaaldrich.comorgsyn.org. In some cases, it may exchange with deuterated solvents, leading to its disappearance from the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For this compound, two distinct signals are expected:

A signal for the carbonyl carbon (-C(O)NO₂), which would be significantly deshielded and appear far downfield, likely in the range of 190-205 ppm, characteristic of ketones nih.gov. The attachment of the strongly electron-withdrawing nitro group would further influence this shift.

A signal for the methylene carbon (-CH₂OH), which would appear at a higher field compared to the carbonyl carbon, typically in the range of 60-70 ppm, due to the deshielding effect of the attached hydroxyl group nih.govpnu.edu.ua.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), could be used to confirm the connectivity between protons and carbons, providing definitive structural elucidation nih.gov. Conformational analysis could be approached by studying NMR data in different solvents or at various temperatures, and by using techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) to probe through-space interactions between protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂- | 4.0 - 5.0 | 60 - 70 |

| -OH | 2.0 - 5.0 (broad) | - |

| >C=O | - | 190 - 205 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to its functional groups:

O-H Stretching: A broad and intense absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding chemspider.comsigmaaldrich.com. The breadth of this peak provides information about the extent of intermolecular hydrogen bonding in the sample.

C=O Stretching: A sharp and strong absorption band is expected for the carbonyl group. In α-hydroxy ketones, this band typically appears around 1715-1725 cm⁻¹ nih.govsphinxsai.com. The position can be influenced by the neighboring nitro group.

NO₂ Stretching: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1600 cm⁻¹ and a symmetric stretch between 1300-1390 cm⁻¹. For a related compound, 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone, these bands were observed, confirming the presence of the nitro group.

C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the primary alcohol would appear in the region of 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also observable in Raman, non-polar bonds and symmetric vibrations often give stronger signals. The NO₂ symmetric stretching vibration is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. Analysis of the O-H band in both IR and Raman spectra at different concentrations or in different solvents can provide detailed insights into the nature and strength of intermolecular and intramolecular hydrogen bonds.

Table 2: Characteristic IR Absorption Frequencies for this compound This table is generated based on typical IR absorption values for the respective functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Carbonyl (>C=O) | C=O Stretch | 1715 - 1725 | Strong, Sharp |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1600 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1390 | Strong |

| Alcohol (C-O) | C-O Stretch | 1050 - 1150 | Medium |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₂H₃NO₄), the molecular weight is 105.05 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 105.

The fragmentation of the molecular ion would likely proceed through several pathways characteristic of ketones and nitro compounds:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones sphinxsai.com. This could lead to the formation of a [CH₂OH]⁺ fragment (m/z 31) and a [C(O)NO₂] radical, or a [C(O)NO₂]⁺ fragment (m/z 91) and a [CH₂OH] radical.

Loss of the Nitro Group: The C-N bond can cleave to lose a nitro group (•NO₂), resulting in a fragment at m/z 59 ([M - 46]⁺).

Loss of Nitric Oxide: Rearrangement followed by the loss of nitric oxide (•NO) can occur, leading to a fragment at m/z 75 ([M - 30]⁺).

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen, other rearrangement processes involving the hydroxyl group could occur.

High-resolution mass spectrometry (HRMS) would be crucial for determining the exact mass of the molecular ion and its fragments, allowing for the confirmation of their elemental compositions.

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a suitable single crystal, this technique would provide precise information on:

Bond Lengths and Angles: The exact bond lengths of the C=O, C-N, N-O, C-C, and C-O bonds, as well as the bond angles within the molecule.

Conformation: The preferred conformation of the molecule in the solid state, including the torsion angles between the functional groups.

Intermolecular Interactions: Detailed insights into the hydrogen bonding network and other intermolecular forces that govern the crystal packing. This would reveal how the hydroxyl and nitro groups of neighboring molecules interact.

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for the analysis of volatile and thermally stable compounds. Due to the polarity of the hydroxyl group and the potential for thermal lability of the nitro group, direct analysis of this compound by GC might be challenging. Derivatization of the hydroxyl group, for example by silylation, could improve its volatility and thermal stability, allowing for successful GC separation and subsequent identification by mass spectrometry.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique well-suited for the analysis of polar and non-volatile compounds. For this compound, reversed-phase HPLC would be the method of choice.

Stationary Phase: A C18 column is commonly used for the separation of polar organic molecules.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used as the eluent. The composition of the mobile phase could be optimized (isocratic or gradient elution) to achieve good separation and peak shape.

Detection: A UV detector would be effective for detecting this compound, as the carbonyl and nitro groups are chromophores.

HPLC can be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks. It can also be used to monitor the progress of reactions involving this compound. For complex mixtures, coupling HPLC with mass spectrometry (LC-MS) would provide both separation and definitive identification of the components.

Synthesis and Reactivity of Derivatives and Analogues of 2 Hydroxy 1 Nitroethan 1 One

Structural Modifications and their Impact on Chemical Reactivity and Stability

The reactivity and stability of α-nitro-α-hydroxy carbonyl compounds are intricately linked to the electronic and steric nature of the substituents attached to the core structure. The presence of the electron-withdrawing nitro group significantly influences the acidity of the α-hydrogen and the electrophilicity of the carbonyl carbon.

Structural modifications can be broadly categorized into alterations of the alkyl/aryl backbone and substitution on the hydroxyl or nitro groups. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on an aromatic ring attached to the carbonyl group can modulate the reactivity of the entire molecule. For instance, an EWG like a nitro group on the aromatic ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orglumenlearning.com Conversely, an EDG like a methoxy (B1213986) group would decrease the carbonyl's reactivity.

The stability of these compounds is also a critical factor. The parent compound, 2-hydroxy-1-nitroethan-1-one, and its analogues can be susceptible to retro-Henry reactions, where the molecule cleaves back into an aldehyde/ketone and a nitroalkane, particularly under basic conditions. wikipedia.org The stability of the molecule can be influenced by steric hindrance around the α-carbon. Bulky substituents can sterically hinder the approach of a base, thereby slowing down the rate of the retro-Henry reaction and increasing the compound's stability under certain conditions.

Furthermore, the nature of the substituent on the carbon bearing the hydroxyl and nitro groups has a profound effect. The nitro group is a good leaving group in certain reactions, and its departure can be influenced by the electronic nature of the surrounding substituents. nih.gov The acidity of the α-proton is also a key characteristic, with the resulting nitronate being a versatile nucleophile. nih.gov

Table 1: Impact of Structural Modifications on the Properties of α-Nitro-α-hydroxy Carbonyl Analogues

| Modification | Impact on Reactivity | Impact on Stability |

| Electron-withdrawing group on aryl substituent | Increases electrophilicity of the carbonyl carbon. | May influence the rate of retro-Henry reaction. |

| Electron-donating group on aryl substituent | Decreases electrophilicity of the carbonyl carbon. | May influence the rate of retro-Henry reaction. |

| Bulky substituent at the α-position | Can sterically hinder nucleophilic attack at the carbonyl. | Can increase stability by hindering retro-Henry reaction. |

| Substitution on the hydroxyl group | Alters the nucleophilicity and leaving group ability of the hydroxyl. | Can prevent intramolecular reactions involving the hydroxyl group. |

Synthesis of Homologues and Substituted Variants of α-Nitro-α-hydroxy Carbonyl Compounds

The primary route for the synthesis of α-nitro-α-hydroxy carbonyl compounds and their homologues is the Henry (nitroaldol) reaction. wikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. The resulting β-nitro alcohol can then be oxidized to the corresponding α-nitro-α-hydroxy carbonyl compound.

The synthesis of homologues, such as 2-hydroxy-1-nitropropan-1-one or 2-hydroxy-1-nitrobutan-1-one, can be achieved by using the appropriate nitroalkane (nitroethane, nitropropane, etc.) in the Henry reaction with glyoxal (B1671930) or a related α-keto-aldehyde, followed by selective oxidation.

Substituted variants, particularly those with aryl groups, are of significant interest. For example, the synthesis of 1-aryl-2-hydroxy-2-nitroethan-1-ones can be accomplished by reacting an aryl glyoxal with nitromethane (B149229) in a Henry reaction. The subsequent oxidation of the resulting nitro alcohol furnishes the desired product. The choice of catalyst and reaction conditions for the Henry reaction can be crucial for achieving good yields and, in the case of chiral products, high stereoselectivity. orgsyn.orgmdpi.com

For instance, the synthesis of (1S)-1-(4-nitrophenyl)-2-nitroethane-1-ol, a precursor to the corresponding α-nitro-α-hydroxy ketone, has been achieved with high enantiomeric excess using a chiral copper(II) complex as a catalyst. orgsyn.org The reaction of p-nitrobenzaldehyde with nitromethane in the presence of this catalyst yielded the product in 86% yield and 98% enantiomeric excess. orgsyn.org

Table 2: Synthesis of Precursors to Homologues and Substituted Variants of α-Nitro-α-hydroxy Carbonyl Compounds via the Henry Reaction

| Aldehyde/Ketone | Nitroalkane | Product (β-Nitro Alcohol) | Catalyst/Conditions | Yield (%) | Reference |

| p-Nitrobenzaldehyde | Nitromethane | (1S)-1-(4-Nitrophenyl)-2-nitroethane-1-ol | Chiral Cu(II) complex | 86 | orgsyn.org |

| Benzaldehyde | Nitromethane | 1-Phenyl-2-nitroethanol | Potassium tert-butoxide | 70 | google.com |

| 2,4-Dichlorobenzaldehyde | Nitromethane | 1-(2,4-Dichlorophenyl)-2-nitroethanol | Potassium tert-butoxide | High | google.com |

| Various aldehydes | Nitromethane | Various β-nitro alcohols | (S)-Cu(II) complex/Ag₂O | up to 97 | mdpi.com |

Exploration of Compounds Derived from Key Transformations of this compound (e.g., via cyclization, reduction, or oxidation)

The functional groups present in this compound and its analogues—a carbonyl group, a hydroxyl group, and a nitro group—offer a rich platform for a variety of chemical transformations, leading to a diverse range of derivatives.

Cyclization: Intramolecular reactions can lead to the formation of heterocyclic compounds. For example, under certain conditions, the hydroxyl group can act as a nucleophile and attack the carbonyl carbon, potentially leading to the formation of a cyclic hemiacetal or, after subsequent reactions, other ring systems. While direct cyclization of this compound is not extensively documented, related structures like β-hydroxyenones have been shown to undergo intramolecular Michael additions to form tetrahydropyranones. nih.gov Similarly, 2'-hydroxychalcone (B22705) epoxides, which share the feature of a hydroxyl group positioned to attack a reactive center, undergo cyclization to form flavanones and other heterocyclic structures. nih.gov

Reduction: The nitro group and the carbonyl group are both susceptible to reduction, and the choice of reducing agent can allow for selective transformations.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group to form β-amino alcohols. wikipedia.org This transformation is highly valuable as β-amino alcohols are important building blocks in the synthesis of many pharmaceuticals and natural products. Common reducing agents for this purpose include catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon) or the use of metals like iron or zinc in acidic media. wikipedia.org The reduction of an α-nitro-α-hydroxy ketone would yield a highly functionalized α-amino-α,β-dihydroxy ketone derivative.

Reduction of the Carbonyl Group: The carbonyl group can be reduced to a secondary alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. nist.gov The reduction of an α-nitro-α-hydroxy ketone would lead to a 1,2-diol derivative with a nitro group at the 2-position. The stereochemical outcome of this reduction can often be controlled by the choice of reagent and reaction conditions.

Table 3: Key Transformations of α-Nitro-α-hydroxy Carbonyl Analogues and their Precursors

| Starting Material Type | Transformation | Reagents/Conditions | Product Type | Reference |

| β-Nitro alcohol | Oxidation | Potassium dichromate, H₂SO₄ | α-Nitro ketone | byjus.com |

| α-Nitro ketone | Reduction (nitro group) | Catalytic hydrogenation (e.g., Raney Ni) | β-Amino alcohol | wikipedia.org |

| α-Nitro ketone | Reduction (carbonyl group) | NaBH₄ or LiAlH₄ | 1-Nitro-1,2-diol | nist.gov |

| β-Hydroxyenone | Intramolecular Cyclization | Pd(MeCN)₄₂ | Tetrahydropyranone | nih.gov |

| 2'-Hydroxychalcone epoxide | Cyclization | Base or acid catalysis | Flavanone derivative | nih.gov |

| α-Hydroxy ketone | Oxidation | Cu(I) catalyst, O₂ | α-Keto aldehyde | youtube.com |

Oxidation: The secondary hydroxyl group in this compound and its analogues can be oxidized to a carbonyl group, leading to the formation of an α-nitro-β-dicarbonyl compound. A variety of oxidizing agents can be employed for the oxidation of secondary alcohols, such as chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or Swern oxidation conditions. byjus.com More recently, copper-catalyzed aerobic oxidation has been shown to be an efficient method for the selective oxidation of α-hydroxy ketones to α-keto aldehydes. youtube.com This transformation opens up access to a class of highly reactive compounds with potential for further synthetic elaboration.

Future Research Directions and Potential in Organic Synthesis

Development of Novel and Highly Selective Synthetic Routes to 2-Hydroxy-1-nitroethan-1-one

The development of efficient and selective methods for the synthesis of this compound is a crucial first step to unlocking its full potential. Current strategies for analogous α-nitro ketones primarily involve the oxidation of the corresponding β-nitro alcohols. nih.gov However, the inherent instability of 2-nitroethanol (B1329411), which can decompose during distillation, presents a significant challenge. bldpharm.com Future research should focus on developing novel, milder, and more selective synthetic routes.

Organocatalysis stands out as a promising avenue. Chiral organocatalysts could enable the direct asymmetric hydroxylation of a suitable precursor, leading to enantiomerically enriched this compound. This would be highly valuable for the synthesis of chiral drugs and natural products. Another approach could involve the development of novel catalytic systems for the direct oxidation of 2-nitroethanol that operate under mild conditions, minimizing decomposition. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Asymmetric Hydroxylation | Direct access to enantiopure product. | Development of highly selective and active catalysts. |

| Mild Oxidation of 2-Nitroethanol | Utilization of a readily available precursor. | Overcoming the instability of the starting material. |

| Flow Chemistry | Improved safety and control over reaction conditions. | Optimization of reactor design and catalyst stability. |

Furthermore, exploring one-pot procedures that combine the formation of the β-nitro alcohol with a subsequent in-situ oxidation would be a highly efficient and atom-economical approach.

Exploration of New Chemical Transformations and Reactivity Patterns for its Multifunctional Core

The true potential of this compound lies in the selective manipulation of its two functional groups. Future research should delve into uncovering new chemical transformations and understanding the intricate reactivity patterns of this multifunctional core.

The presence of the α-nitro ketone moiety suggests a propensity for a variety of reactions, including Michael additions, domino reactions, and cycloadditions. acs.org The hydroxyl group, in turn, can participate in etherification, esterification, and can direct the stereochemical outcome of nearby reactions. The interplay between these two functionalities could lead to novel and powerful synthetic methodologies.

For instance, the hydroxyl group could act as an internal nucleophile, leading to the formation of cyclic structures. Intramolecular reactions could be triggered by various stimuli, opening pathways to complex heterocyclic systems. The development of chemoselective reactions that target either the ketone or the nitro group while leaving the other functionalities intact will be a key area of investigation.

Advancements in Green Chemistry and Sustainable Synthetic Methodologies Applied to this Class of Compounds

The principles of green chemistry are increasingly integral to modern organic synthesis. Future research on this compound and related compounds should prioritize the development of sustainable and environmentally benign methodologies.

A key focus will be the use of greener solvents, such as water or bio-based solvents, and the development of catalyst systems that can operate efficiently in these media. researchgate.net The use of heterogeneous catalysts, which can be easily recovered and reused, is another important aspect of sustainable synthesis. rsc.org

Furthermore, the development of one-pot and tandem reactions that minimize waste generation and reduce the number of synthetic steps will be a significant contribution to the green synthesis of complex molecules from this compound. organic-chemistry.org

| Green Chemistry Approach | Potential Impact |

| Aqueous Media Synthesis | Reduced use of volatile organic compounds. |

| Heterogeneous Catalysis | Catalyst recyclability and simplified product purification. |

| One-Pot/Tandem Reactions | Increased efficiency and reduced waste. |

| Flow Chemistry | Enhanced safety and scalability. |

Applications as a Versatile Chemical Reagent or Intermediate in the Synthesis of Complex Molecular Architectures

The unique combination of functional groups in this compound makes it a potentially powerful building block for the synthesis of a wide range of complex molecules, including natural products, pharmaceuticals, and materials.

Its ability to participate in various C-C and C-N bond-forming reactions makes it an ideal precursor for the construction of diverse molecular scaffolds. acs.org For example, it could be a key intermediate in the synthesis of complex heterocyclic compounds, which are prevalent in many biologically active molecules.

Future research should focus on demonstrating the utility of this compound in the total synthesis of challenging target molecules. This will not only showcase its synthetic potential but also stimulate further research into its chemistry. The development of a "toolbox" of reactions that can be reliably performed on this scaffold will be crucial for its adoption by the wider synthetic chemistry community.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.